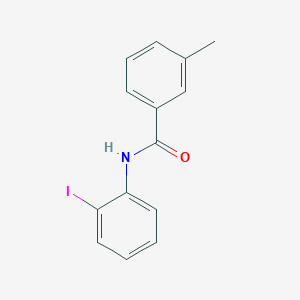

N-(2-iodophenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-iodophenyl)-3-methylbenzamide, commonly known as IMPY, is a chemical compound that belongs to the benzamide family. It is a potent ligand for the imaging of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Synthesis of Hypervalent Iodine Compounds

N-(2-iodophenyl)-3-methylbenzamide: is utilized in the synthesis of hypervalent iodine compounds, which are pivotal in modern organic synthesis . These compounds serve as electrophilic functional groups, mild and selective oxidants, and substrates for nucleophilic reactions. The close contact between iodine and nitrogen atoms in these compounds is of particular interest for the development of new synthetic methodologies.

Organic Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis, facilitating the construction of complex molecules . Its reactivity profile allows for the introduction of the iodophenyl moiety into various molecular frameworks, which is crucial for the synthesis of pharmaceuticals and agrochemicals.

Palladium-Catalyzed Reactions

N-(2-iodophenyl)-3-methylbenzamide: can participate in palladium-catalyzed reactions, such as oxidative addition . These reactions are fundamental in cross-coupling processes that form carbon-carbon and carbon-heteroatom bonds, essential for the creation of diverse organic compounds.

Supramolecular Chemistry

This compound contributes to the formation of three-dimensional framework structures in supramolecular chemistry . The ability to form hydrogen bonds and iodo carbonyl interactions makes it a valuable component for designing new materials with specific properties.

Indole Synthesis

It is used in the synthesis of indoles from 2-iodoanilines and terminal alkynes . Indoles are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, making this application particularly relevant.

Wirkmechanismus

Target of Action

N-(2-iodophenyl)-3-methylbenzamide is a complex compound that interacts with various targets. The primary targets of this compound are yet to be fully identified. It has been suggested that it may interact with palladium (pd) in certain reactions

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It has been suggested that N-(2-iodophenyl)-3-methylbenzamide can undergo a palladium-catalyzed tandem reaction with isocyanide, leading to the production of aza-heterocyclic amides . This reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which is proposed to be generated through oxidative addition of palladium, regioselective addition of an allene group, 1,1-insertion of isocyanides, and β-H elimination .

Biochemical Pathways

It is known that the compound can participate in palladium-catalyzed reactions These reactions can lead to the formation of aza-heterocyclic amides, which may affect various biochemical pathways

Pharmacokinetics

It has been suggested that the compound may have a prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue This could impact the compound’s bioavailability

Result of Action

The compound’s ability to participate in palladium-catalyzed reactions and produce aza-heterocyclic amides suggests that it may have significant effects at the molecular level

Action Environment

The action environment can significantly influence the action, efficacy, and stability of N-(2-iodophenyl)-3-methylbenzamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of its reactions

Eigenschaften

IUPAC Name |

N-(2-iodophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLEDVWJWTMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)

![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)

![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)

![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)